Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate
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Overview
Description
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. Its structure includes a triphenylphosphoranylidene group, which is crucial for its reactivity and applications in various chemical processes .
Preparation Methods
The synthesis of Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the reaction of triphenylphosphine with ethyl acetoacetate under specific conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as sodium hydride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene product .
Comparison with Similar Compounds
Ethyl 3-oxo-2-(triphenyl-lambda~5~-phosphanylidene)pentanoate can be compared with other similar compounds such as:
Triphenylcarbethoxymethylenephosphorane: This compound also contains a triphenylphosphoranylidene group and is used in similar Wittig reactions.
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with a similar structure but different ester group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1474-33-5 |
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Molecular Formula |
C25H25O3P |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C25H25O3P/c1-3-23(26)24(25(27)28-4-2)29(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
InChI Key |
SCPAPQBGOIUONV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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